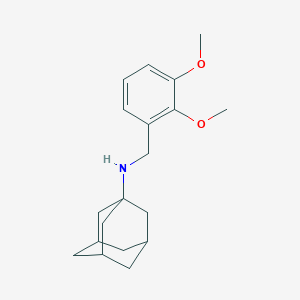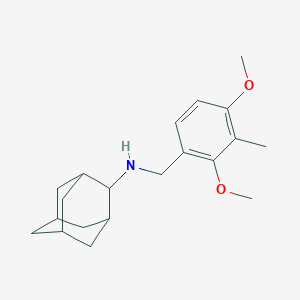
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE typically involves multiple steps The synthetic route often starts with the preparation of the tricyclo[331Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or alkyl halides.
Wissenschaftliche Forschungsanwendungen
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Wirkmechanismus
The mechanism of action of N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-(1-ADAMANTYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the benzyl group, resulting in different chemical properties and applications.
Tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanamine: Another tricyclic compound with different functional groups, leading to variations in reactivity and biological activity.
This compound’s unique structure and functional groups make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C19H27NO2 |
|---|---|
Molekulargewicht |
301.4g/mol |
IUPAC-Name |
N-[(2,3-dimethoxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C19H27NO2/c1-21-17-5-3-4-16(18(17)22-2)12-20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15,20H,6-12H2,1-2H3 |
InChI-Schlüssel |
FXLDUJNHJLDWOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(3-BROMOPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B405761.png)
![3,3-dimethyl-5-(5-methyl-2-furyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405762.png)
![Tert-butyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B405764.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](thien-2-yl)methanone](/img/structure/B405765.png)
![1-[1-chloro-2-({2-nitrophenyl}sulfanyl)-4-(1-naphthyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B405766.png)
![N-{4-[(4-phenylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B405772.png)
![4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405773.png)
![12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine](/img/structure/B405774.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B405775.png)


![4-{[2-(1,3-Benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxyphenyl thiocyanate](/img/structure/B405785.png)
![Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B405786.png)
![Butyl 3-[({2-chloro-4-nitrophenyl}carbonyl)amino]benzoate](/img/structure/B405787.png)
